3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone
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Overview
Description
This compound is a derivative of propiophenone, which is an aromatic ketone. The presence of chloro and fluoro groups on the phenyl ring suggests that it may have unique reactivity compared to propiophenone .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the chloro and fluoro groups onto the phenyl ring, possibly through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure would consist of a propiophenone backbone with chloro and fluoro substituents on the phenyl ring. The exact positions of these substituents could influence the compound’s properties and reactivity .Chemical Reactions Analysis
As an aromatic ketone, this compound could potentially undergo a variety of reactions, including nucleophilic addition at the carbonyl group and electrophilic substitution on the aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Quantum Chemical Studies : Compounds related to 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone have been synthesized and analyzed for their molecular geometry and chemical reactivity. These studies included spectroscopic analysis and quantum chemical calculations, providing insights into the compound's reactivity and potential applications in material science and chemistry (Satheeshkumar et al., 2017).
Biotechnological Applications
- Biocatalysis with Saccharomyces cerevisiae : Research has been conducted on the optimization of the reduction of 3-chloro-4-fluoropropiophenone using Saccharomyces cerevisiae as a biocatalyst. This process demonstrates the potential of using biological systems for the transformation of chemical compounds, which could be significant for industrial biotechnology (이해룡 et al., 2011).
Environmental Applications
- Biodegradation Studies : Studies have explored the biodegradation of compounds similar to this compound. For instance, research on the reductive dechlorination of halogenated phenols by a sulfate-reducing consortium has shown the potential for microbial degradation of such compounds in environmental settings (Häggblom, 1998).
Pharmaceutical and Medicinal Chemistry
- Synthesis for Biological Activity Studies : Compounds with structural similarities to this compound have been synthesized and studied for their antimicrobial activities. Such studies are crucial in developing new pharmaceuticals and understanding the biological activities of these compounds (Pant et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-14(18)13(17)9-11/h1-3,5-6,8-9H,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHJZKYLWFYSIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644438 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-20-7 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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